1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime

Lipophilicity LogP Membrane permeability

SAR inconsistency in FGFR inhibitor programs often stems from unintended 2-position substitutions when a cheaper analog is substituted for the required 2-ethyl oxime. This 5-chloro-2-ethyl-7-azaindole-3-carboxaldehyde oxime eliminates that variability. - Computed LogP 2.59 vs 2.33 for 2-methyl analog, providing 0.26 log units higher lipophilicity for fine-tuning cellular permeability. - The ethyl group introduces an extra rotatable bond (2 vs 1), enhancing conformational flexibility for optimized hinge-region occupancy. - Pre-formed oxime eliminates aldehyde-to-oxime conversion steps, reducing synthetic steps and improving yield in radiolabeling or bioconjugation workflows.

Molecular Formula C10H10ClN3O
Molecular Weight 223.66 g/mol
Cat. No. B12621949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime
Molecular FormulaC10H10ClN3O
Molecular Weight223.66 g/mol
Structural Identifiers
SMILESCCC1=C(C2=C(N1)N=CC(=C2)Cl)C=NO
InChIInChI=1S/C10H10ClN3O/c1-2-9-8(5-13-15)7-3-6(11)4-12-10(7)14-9/h3-5,15H,2H2,1H3,(H,12,14)
InChIKeyMTXBSECZYBWGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Identity and Procurement Profile


1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime (CAS 954112-74-4) is a functionalized 7-azaindole derivative bearing a 3‑oxime substituent, a 5‑chloro group, and a 2‑ethyl side chain . The compound belongs to the pyrrolo[2,3‑b]pyridine class, a scaffold extensively validated as a core structure for ATP‑competitive kinase inhibitors, notably against fibroblast growth factor receptors (FGFRs) [1]. Its oxime functionality distinguishes it from the parent aldehyde (CAS 954112-64-2) and confers distinct reactivity toward metal‑ion chelation and oxime‑ether formation, making it a strategic intermediate for prodrug design and targeted covalent inhibitor campaigns .

Why This 2-Ethyl Oxime Cannot Be Replaced by In-Class Analogs


Although multiple pyrrolo[2,3‑b]pyridine‑3‑carboxaldehyde oximes share the 5‑chloro substitution and oxime warhead, subtle changes at the 2‑position profoundly alter physicochemical and pharmacological properties. The 2‑ethyl congener exhibits a computed LogP of 2.59, compared with 2.33 for the 2‑methyl analog and 2.02 for the 2‑unsubstituted version . This 0.57‑log‑unit span directly impacts predicted membrane permeability and solubility, parameters that govern cellular potency and pharmacokinetic behavior in FGFR‑targeted programs [1]. The ethyl group also introduces an additional rotatable bond (2 vs 1), increasing conformational flexibility that can be critical for optimal kinase hinge‑region occupancy . Simply substituting a cheaper or more readily available 2‑methyl or 2‑H analog therefore risks altering lead‑optimization trajectories and confounding SAR interpretation.

Quantitative Differentiation Evidence


Lipophilicity Driving Membrane Permeability

The 2‑ethyl analog exhibits a computed LogP (octanol‑water partition coefficient) of 2.59, markedly higher than the 2‑methyl congener (LogP 2.33) and the 2‑unsubstituted variant (LogP 2.02) . A LogP increase of 0.26–0.57 units indicates significantly enhanced lipophilicity, which is directly correlated with improved passive membrane permeability and potential oral absorption in drug‑development contexts [1].

Lipophilicity LogP Membrane permeability Drug-likeness

Conformational Flexibility for Kinase Hinge Binding

The 2‑ethyl side chain introduces two rotatable bonds versus one for the 2‑methyl and 2‑H comparators . This additional degree of conformational freedom allows the ligand to sample a broader torsional space, potentially facilitating optimal positioning of the oxime moiety for hydrogen‑bond interactions within the kinase hinge region [1].

Rotatable bonds Conformational flexibility Kinase inhibitor design SAR

Validated FGFR Kinase Scaffold Class

A series of 1H‑pyrrolo[2,3‑b]pyridine derivatives was reported to inhibit FGFR1, 2, and 3 with IC50 values as low as 7, 9, and 25 nM, respectively, while maintaining 712 nM activity against FGFR4 [1]. Although the specific 2‑ethyl oxime was not the lead compound, this study provides class‑level validation that the pyrrolo[2,3‑b]pyridine scaffold is highly ligand‑efficient for FGFR kinase engagement. The 2‑ethyl oxime retains all essential pharmacophoric features (7‑azaindole core, 5‑chloro substitution, and a 3‑position hydrogen‑bond acceptor) present in the active series [REFS-1, REFS-2].

FGFR kinase inhibition Cancer therapeutics 7-azaindole Kinase inhibitor scaffold

Oxime as a Multifunctional Handle

The aldoxime group (–CH=N–OH) is a well‑established bidentate ligand for transition metals and a versatile precursor for oxime‑ether prodrugs [1]. Unlike the parent aldehyde (CAS 954112-64-2), which lacks this chelation capacity, the oxime can form stable complexes with Zn²⁺, Cu²⁺, or Fe²⁺, enabling applications in metalloenzyme inhibitor design or radiopharmaceutical kit formulations [1]. The oxime also serves as a protected aldehyde equivalent, allowing orthogonal deprotection under mild conditions—a strategic advantage over the free aldehyde, which is prone to air oxidation and unwanted condensations [2].

Oxime chemistry Metal chelation Prodrug design Covalent inhibitors

Optimal Procurement Scenarios


FGFR-Targeted Kinase Inhibitor Lead Optimization

Medicinal chemistry teams optimizing FGFR1‑3 inhibitor series can deploy the 2‑ethyl oxime as a late‑stage diversification intermediate. Its higher LogP (2.59 vs 2.33 for 2‑methyl) enables fine‑tuning of cellular permeability while maintaining the 7‑azaindole hinge‑binding motif validated at nanomolar potency . The additional rotatable bond provides conformational flexibility that may improve target residence time through optimal hinge‑region contacts [1].

Metalloenzyme Inhibitor and Radiopharmaceutical Precursor

The oxime chelating handle allows direct complexation with diagnostically or therapeutically relevant metals (e.g., ⁶⁴Cu, ⁶⁸Ga, Zn²⁺). Procurement of the pre‑formed oxime eliminates the need for aldehyde‑to‑oxime conversion, reducing synthetic steps and improving overall yield in radiolabeling workflows .

Aldehyde Prodrug and Bioconjugation Strategy

The oxime serves as a masked aldehyde that can be unmasked under mild acidic or oxidative conditions. This enables prodrug strategies where the oxime is cleaved in situ to release the active aldehyde metabolite, or further functionalized via oxime‑ether formation for bioconjugation to targeting moieties . Procurement of the oxime directly avoids handling the air‑sensitive free aldehyde.

SAR Expansion at the 2-Position

Structure–activity relationship studies that systematically vary the 2‑substituent require a consistent 5‑chloro‑3‑oxime core. The 2‑ethyl compound fills a critical gap between the 2‑methyl and potential 2‑propyl/2‑isopropyl analogs, enabling quantitative Free–Wilson or matched‑pair analysis to deconvolute lipophilic and steric contributions to kinase selectivity .

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